molecular formula C9H12O5 B076699 [(1S,2R,4S,5R)-4-acetyloxy-6-oxabicyclo[3.1.0]hexan-2-yl] acetate CAS No. 14087-25-3

[(1S,2R,4S,5R)-4-acetyloxy-6-oxabicyclo[3.1.0]hexan-2-yl] acetate

Cat. No.: B076699
CAS No.: 14087-25-3
M. Wt: 200.19 g/mol
InChI Key: PHNFXFOXZXFGGU-OJOKCITNSA-N
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Description

[(1S,2R,4S,5R)-4-acetyloxy-6-oxabicyclo[3.1.0]hexan-2-yl] acetate is a complex organic compound with the molecular formula C9H12O5 and a molecular weight of 200.19 g/mol . This compound is characterized by its unique bicyclic structure, which includes an oxirane ring and two acetate groups. It is used in various chemical and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate typically involves the reaction of a precursor compound with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product . The reaction can be represented as follows:

[ \text{Precursor} + \text{Acetic Anhydride} \rightarrow \text{6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate} ]

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary alcohols .

Scientific Research Applications

6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate is unique due to its specific combination of an oxirane ring and diacetate groups. This structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications .

Properties

CAS No.

14087-25-3

Molecular Formula

C9H12O5

Molecular Weight

200.19 g/mol

IUPAC Name

[(1S,2R,4S,5R)-4-acetyloxy-6-oxabicyclo[3.1.0]hexan-2-yl] acetate

InChI

InChI=1S/C9H12O5/c1-4(10)12-6-3-7(13-5(2)11)9-8(6)14-9/h6-9H,3H2,1-2H3/t6-,7+,8+,9-

InChI Key

PHNFXFOXZXFGGU-OJOKCITNSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@H]([C@@H]2[C@H]1O2)OC(=O)C

SMILES

CC(=O)OC1CC(C2C1O2)OC(=O)C

Canonical SMILES

CC(=O)OC1CC(C2C1O2)OC(=O)C

Synonyms

6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2S,4R,5S)-rel-(9CI)

Origin of Product

United States

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